molecular formula C10H13IO2S B8285873 (4-Iodobutane-1-sulfonyl)-benzene

(4-Iodobutane-1-sulfonyl)-benzene

Cat. No. B8285873
M. Wt: 324.18 g/mol
InChI Key: WTSVKXYSRPAPKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08084448B2

Procedure details

To a solution of imidazole (1.4 g, 20.5 mmol) in CH2Cl2 (20 mL) is added PPh3 (5.4 g, 20.5 mmol). The solution is cooled to 0° C. and iodine (5.2 g, 20.5 mmol) is added in 2 portions. The mixture is allowed to warm to RT then 4-benzenesulfonylbutan-1-ol is added and the mixture is stirred at RT for 24 h. The mixture is diluted with water and extracted with EtOAc (3×). The organic layer is washed with a 20% solution of Na2S2O3 and dried over magnesium sulfate. The solvent is removed under reduced pressure and the residue purified by flash chromatography using hexane/EtOAc (1:1) as eluent to give the title compound as a white solid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1C=CN=C1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[I:25]I.[C:27]1([S:33]([CH2:36][CH2:37][CH2:38][CH2:39]O)(=[O:35])=[O:34])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1>C(Cl)Cl.O>[I:25][CH2:39][CH2:38][CH2:37][CH2:36][S:33]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)(=[O:35])=[O:34]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
5.4 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5.2 g
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)CCCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at RT for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
The organic layer is washed with a 20% solution of Na2S2O3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ICCCCS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.